

Application Note: Determination of Sofosbuvir Impurity N by HPLC

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Compound of Interest

Compound Name: Sofosbuvir impurity N

Cat. No.: B10799765

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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of Sofosbuvir and its diastereomeric impurity, **Sofosbuvir Impurity N** (CAS 1394157-34-6). The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing of Sofosbuvir. The described protocol provides excellent separation and quantification, ensuring the purity and safety of the active pharmaceutical ingredient (API).

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. It functions as a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, essential for viral replication. During the synthesis of Sofosbuvir, various process-related impurities and degradation products can form, including diastereomers. **Sofosbuvir Impurity N** is a known diastereomer of Sofosbuvir.^{[1][2]} Controlling such impurities is critical to ensure the efficacy and safety of the final drug product. This document presents a stability-indicating HPLC method capable of separating and quantifying Sofosbuvir from Impurity N.

Experimental Protocol

This section provides a detailed methodology for the analysis of Sofosbuvir and the quantification of Impurity N.

Instrumentation and Materials

- HPLC System: A gradient HPLC system equipped with a UV detector.
- Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm (or equivalent).
- Chemicals:
 - Sofosbuvir Reference Standard
 - **Sofosbuvir Impurity N** Reference Standard (CAS: 1394157-34-6)
 - Acetonitrile (HPLC Grade)
 - Trifluoroacetic Acid (TFA) (HPLC Grade)
 - Water (HPLC Grade/Milli-Q or equivalent)

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation:

Parameter	Condition
Mobile Phase A	0.1% Trifluoroacetic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Program	See Table 1
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 260 nm
Injection Volume	10 µL
Run Time	Approximately 20 minutes

Table 1: Gradient Elution Program

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0	90	10
15	40	60
17	90	10
20	90	10

Preparation of Solutions

- Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio is used as the diluent.[\[3\]](#)[\[4\]](#)
- Standard Stock Solution (Sofosbuvir): Accurately weigh and dissolve approximately 25 mg of Sofosbuvir Reference Standard in 50 mL of diluent to obtain a concentration of about 500 µg/mL.
- Standard Stock Solution (Impurity N): Accurately weigh and dissolve approximately 10 mg of **Sofosbuvir Impurity N** Reference Standard in 100 mL of diluent to obtain a concentration of about 100 µg/mL.
- System Suitability Solution: Prepare a solution containing 250 µg/mL of Sofosbuvir and 5 µg/mL of Impurity N by diluting the respective stock solutions with the diluent.
- Sample Solution: Accurately weigh and dissolve a quantity of the Sofosbuvir sample in the diluent to obtain a final concentration of approximately 250 µg/mL.

Method Validation Summary

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[\[3\]](#)[\[4\]](#) The following tables summarize the typical acceptance criteria and expected results for the method validation.

Table 2: System Suitability

Parameter	Acceptance Criteria	Expected Result
Tailing Factor (Sofosbuvir)	≤ 2.0	~ 1.1
Theoretical Plates (Sofosbuvir)	≥ 2000	> 5000
Resolution (Sofosbuvir/Impurity N)	≥ 2.0	> 2.5
%RSD for 6 injections	$\leq 2.0\%$	$< 1.0\%$

Table 3: Linearity

Analyte	Range ($\mu\text{g/mL}$)	Correlation Coefficient (r^2)
Sofosbuvir	LOQ - 750	≥ 0.999
Impurity N	LOQ - 15	≥ 0.999

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Analyte	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)
Sofosbuvir	~ 0.04	~ 0.12
Impurity N	~ 0.03	~ 0.10

Table 5: Accuracy (Recovery)

Analyte	Spiking Level	Acceptance Criteria (%)
Impurity N	LOQ, 100%, 150%	80.0 - 120.0

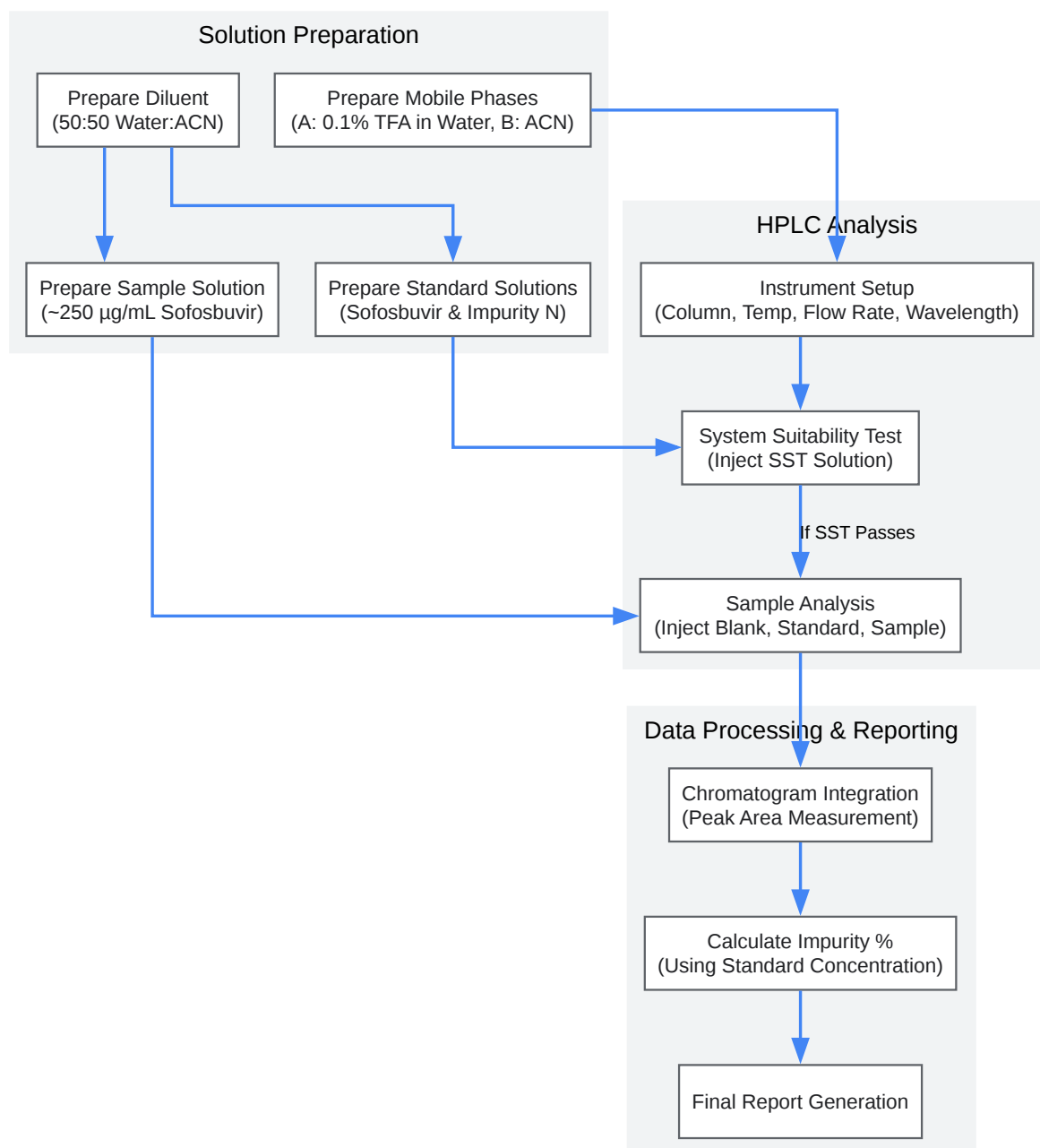
Table 6: Precision (%RSD)

Analyte	Repeatability (n=6)	Intermediate Precision (n=6)
Impurity N	≤ 5.0%	≤ 5.0%

Workflow and Visualization

The logical workflow for the determination of **Sofosbuvir Impurity N** is depicted below. This process ensures accurate and reproducible results from sample preparation to data analysis.

Workflow for HPLC Analysis of Sofosbuvir Impurity N

[Click to download full resolution via product page](#)Caption: Experimental workflow for the HPLC determination of **Sofosbuvir Impurity N**.

Conclusion

The HPLC method described in this application note is suitable for the quantitative determination of **Sofosbuvir Impurity N** in bulk drug samples. The method is specific, sensitive, and capable of providing accurate and precise results. Adherence to the detailed protocol and proper method validation will ensure reliable quality control of Sofosbuvir, contributing to the overall safety and efficacy of the final pharmaceutical product.

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